3-(4-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
3-(4-Fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methylene-linked 4-(4-methylphenyl)-1,3-thiazole moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-2-4-13(5-3-12)16-11-25-18(21-16)10-17-22-19(23-24-17)14-6-8-15(20)9-7-14/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHHPPVGUMFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure includes a 1,2,4-oxadiazole ring fused with a thiazole moiety and substituted phenyl groups. This structural configuration is known to enhance lipophilicity and facilitate cellular uptake, which is crucial for its biological efficacy.
Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:
- A study demonstrated that various 1,2,4-oxadiazole derivatives showed IC50 values ranging from 0.12 to 2.78 µM against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Another investigation revealed that specific compounds within this class increased the expression of pro-apoptotic proteins such as p53 and caspase-3 in MCF-7 cells, indicating a mechanism of inducing apoptosis .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-fluorophenyl)-5-{...} | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 1,2,4-Oxadiazole Derivative A | A549 | 1.40 | Inhibits thymidylate synthase |
| 1,2,4-Oxadiazole Derivative B | A375 | 2.78 | Disrupts DNA synthesis |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Studies have shown that 1,3,4-oxadiazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi. For example, compounds have been synthesized that effectively inhibit Mycobacterium bovis BCG .
- A recent review highlighted that compounds containing the 1,3,4-oxadiazole core demonstrated significant antibacterial and antifungal activities with minimal toxicity to human cells .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-fluorophenyl)-5-{...} | E. coli | 16 µg/mL |
| 1,3,4-Oxadiazole Derivative C | Staphylococcus aureus | 8 µg/mL |
| 1,3,4-Oxadiazole Derivative D | Candida albicans | 32 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound demonstrates anti-inflammatory properties:
- Research has indicated that certain 1,2,4-oxadiazole derivatives can inhibit pro-inflammatory cytokines in various in vitro models .
- The presence of specific substituents on the oxadiazole ring enhances its ability to modulate inflammatory pathways.
Case Studies
Several case studies have been documented regarding the efficacy of This compound :
- Anticancer Study: A compound synthesized from this scaffold was tested against multiple cancer cell lines and showed promising results in reducing cell viability through apoptosis induction.
- Antimicrobial Study: A derivative was evaluated for its activity against multidrug-resistant bacterial strains and demonstrated significant inhibition at low concentrations.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including the compound . Research indicates that compounds containing oxadiazole and thiazole moieties exhibit notable cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- A study demonstrated that oxadiazole derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. For instance, specific compounds exhibited half-maximal inhibitory concentration (IC50) values as low as 0.28 μg/mL against MCF-7 breast cancer cells and 0.52 μg/mL against A549 lung carcinoma cells .
- The introduction of substituents such as fluorine in oxadiazole structures has been shown to enhance their anticancer activity. The presence of a fluorine atom at the para position of the phenyl ring significantly increased the potency of these compounds against tumor cell lines .
Biological Mechanisms
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation by interfering with critical cellular pathways involved in growth and survival. This is often assessed through IC50 values derived from cell viability assays.
- Interaction with Tubulin : Some studies suggest that oxadiazole derivatives may interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are pivotal in optimizing the efficacy of 3-(4-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole.
Key Findings from SAR Studies
Future Directions and Potential Therapeutic Uses
The promising anticancer activity of this compound suggests several potential therapeutic avenues:
- Cancer Treatment : Given its selective toxicity towards cancer cells, this compound could be further developed into a targeted cancer therapy.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapy agents may enhance treatment outcomes for resistant cancer types.
Comparison with Similar Compounds
Compound 7 : 2-(4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-1-Piperazinyl)-N-(4-Methylphenyl)Acetamide
- Structural Differences : Replaces the thiazole-methyl group with a piperazinyl-acetamide chain.
- Biological Activity: Exhibits anti-HIV-1 activity by targeting the HIV-1 matrix protein’s phosphatidylinositol (4,5)-bisphosphate binding site .
Compound 1d : 5-(3-Chlorothiophen-2-yl)-3-(4-Trifluoromethylphenyl)-1,2,4-Oxadiazole
- Structural Differences : Substitutes the thiazole-methyl group with a 3-chlorothiophene and replaces 4-fluorophenyl with 4-trifluoromethylphenyl.
- Biological Activity : Acts as an apoptosis inducer in cancer cells by targeting TIP47 (IGF II receptor binding protein) .
- Key Insight : Electron-withdrawing groups (Cl, CF₃) at the 3- and 5-positions enhance potency, suggesting that the target compound’s 4-fluorophenyl group may similarly optimize binding affinity.
Analogues with Heterocyclic Variations
3-(4-Ethoxyphenyl)-5-{[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]Methyl}-1,2,4-Oxadiazole
- Structural Differences : Replaces the 4-methylphenyl group on the thiazole with 4-fluorophenyl and the 4-fluorophenyl on the oxadiazole with 4-ethoxyphenyl.
- Physicochemical Properties : LogP = 5.9163, indicating high lipophilicity, similar to the target compound .
- Key Insight : Ethoxy groups may improve metabolic stability but reduce solubility compared to methyl or halogen substituents.
3-(2-Methylphenyl)-5-{[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Methyl}-1,2,4-Oxadiazole
- Structural Differences : Substitutes the 4-fluorophenyl group with 2-methylphenyl.
Halogenated Isostructural Derivatives
Compounds 4 and 5 :
- Structures : 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-thiazole derivatives.
- Crystallographic Data : Isostructural with slight packing adjustments due to halogen size differences. Both exhibit antimicrobial activity, highlighting the role of halogens in intermolecular interactions .
- Key Insight : The target compound’s 4-fluorophenyl group may engage in weaker halogen bonding compared to Cl/Br but offers improved metabolic stability.
Triazole-Containing Analogues
3-(4-Methylphenyl)-5-({[4-(4-Methylphenyl)-5-(Pyrrolidin-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Methyl)-1,2,4-Oxadiazole Hydrochloride
- Structural Differences : Replaces the thiazole with a triazole-sulfanyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
